Product packaging for (+)-Moprolol(Cat. No.:CAS No. 77164-22-8)

(+)-Moprolol

Cat. No.: B1608720
CAS No.: 77164-22-8
M. Wt: 239.31 g/mol
InChI Key: LFTFGCDECFPSQD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(+)-Moprolol is a selective beta-adrenoreceptor antagonist belonging to the class of compounds known as beta-blockers . With a molecular formula of C13H21NO3 and a molecular weight of 239.31 g/mol, it provides researchers with a specific tool for investigating beta-adrenergic pathways . Its primary mechanism of action involves competitively inhibiting beta-1 adrenergic receptors, which are predominantly located in cardiac tissue . This receptor blockade leads to a reduction in heart rate (negative chronotropic effect) and a decrease in the force of myocardial contraction (negative inotropic effect), thereby lowering cardiac output and oxygen demand . As a research compound, this compound is valuable for studying cardiovascular physiology, including models of hypertension, angina, and cardiac arrhythmias . Its effects on renin release and intraocular pressure also make it relevant for research in renal and ocular pathophysiology . Furthermore, as a stereoisomer, it offers specific application in pharmacological studies focusing on the stereoselectivity of drug-receptor interactions and metabolic pathways, which may be mediated by enzymes such as CYP2D6 . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO3 B1608720 (+)-Moprolol CAS No. 77164-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTFGCDECFPSQD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901180387
Record name (2R)-1-(2-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77164-22-8
Record name (2R)-1-(2-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77164-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Moprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077164228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-1-(2-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOPROLOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1J5D859R3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Investigations and Enantiomeric Characterization of + Moprolol

Chirality and Stereoisomerism of Moprolol (B1676737)

Moprolol, with its chemical name (RS)-1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, possesses a chiral carbon atom in the propan-2-ol side chain, leading to two stereoisomers. rjptonline.orgnih.gov The (S)-(-)-enantiomer exhibits significantly higher affinity for β-adrenergic receptors compared to the (R)-(+)-enantiomer. mdpi.comrjptonline.org The differential pharmacological activity between the enantiomers underscores the importance of stereospecific analytical methods for their separation and characterization. akjournals.com

Methods for Enantiomeric Resolution and Separation

The separation of Moprolol enantiomers is crucial for studying their individual properties. Various analytical techniques have been developed for this purpose.

Chromatographic Techniques for Enantiomer Separation (e.g., HPLC, UPLC, HPTLC with chiral stationary phases or mobile phase additives)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the chiral separation of Moprolol. This can be achieved through two main approaches: direct and indirect methods. Direct methods involve the use of chiral stationary phases (CSPs) or chiral mobile phase additives (CMPAs).

Several studies have successfully employed CSPs for the enantiomeric resolution of Moprolol. For instance, a cellulose-tris(3,5-dimethylphenylcarbamate) based CSP has been used in normal phase HPLC to separate Moprolol enantiomers with a high stereoselective resolution (α) of 3.08. nih.gov Other research has investigated various CSPs, including Chiralcel OD, Chiral-AGP, Cyclobond I, and Sumichiral OA-4900, with Chiralcel OD providing the highest separation factor for Moprolol. nih.govresearchgate.net

Alternatively, reversed-phase HPLC (RP-HPLC) with CMPAs offers a more economical approach. Methyl-β-cyclodextrin (M-β-CD) has been effectively used as a CMPA to achieve enantiomeric separation on a standard C18 column. rjptonline.orgresearchgate.net The separation is influenced by factors such as the concentration of the chiral selector, the pH of the mobile phase, and its composition. rjptonline.org Another direct method involves thin-layer chromatography (TLC) on silica (B1680970) gel plates impregnated with a chiral selector like D-(–)-tartaric acid, which has shown to successfully resolve the enantiomers of metoprolol (B1676517) tartrate. akjournals.com

Indirect methods, which involve derivatization of the enantiomers with a chiral reagent to form diastereomers, have also been utilized. One such method uses 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate as a chiral derivatizing agent for subsequent analysis by reversed-phase HPLC. nih.gov

The table below summarizes various chromatographic conditions used for the enantiomeric separation of Moprolol.

TechniqueChiral Selector/Stationary PhaseMobile PhaseDetectionSeparation Factor (α)Reference
HPLCCellulose-tris(3,5-dimethylphenylcarbamate) CSPNormal PhaseFluorescence (Ex: 275 nm, Em: 315 nm)3.08 nih.gov
HPLCChiralcel OD--High nih.govresearchgate.net
RP-HPLCMethyl-β-cyclodextrin (CMPA)Aqueous solution with M-β-CD and methanol (B129727)UV (274 nm)- rjptonline.org
TLCD-(–)-tartaric acid (impregnated)Ethanol–water (70:30, v/v) with D-(–)-tartaric acidUV (254 nm) or iodine vapor1.32 akjournals.com
HPLCChiralpak AD-Fluorescence- nih.gov

Electrophoretic Methods for Chiral Analysis

Capillary electrophoresis (CE) has emerged as another effective technique for the chiral separation of Moprolol enantiomers. This method relies on the differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.

Studies have demonstrated the successful use of cyclodextrins and their derivatives as chiral selectors in CE. For instance, carboxymethyl-β-cyclodextrin (CM-β-CD) has been used to achieve baseline separation of metoprolol enantiomers. researchgate.net In another study, a combination of hydroxypropyl-β-cyclodextrin (HP-β-CD) and CM-β-CD in a Tris-H3PO4 buffer was found to effectively separate the enantiomers of metoprolol. mat-test.com The pH of the buffer solution and the concentration of the chiral selector are critical parameters that influence the separation efficiency. researchgate.netmat-test.com

The following table details the conditions for the electrophoretic separation of Moprolol enantiomers.

TechniqueChiral SelectorBufferpHOutcomeReference
Capillary ElectrophoresisCarboxymethyl-β-cyclodextrin (CM-β-CD)100-mM acetate (B1210297) buffer with 5% 2-propanol4.0Optimum separation researchgate.net
Capillary ElectrophoresisHydroxypropyl-β-cyclodextrin (HP-β-CD) and Carboxy methyl-β-cyclodextrin (CM-β-CD)95 mmol·L-1 Tris-H3PO43.2Baseline separation mat-test.com

Spectroscopic Characterization of Enantiomers (e.g., FTIR, DSC, UV-Vis for analytical purposes)

Spectroscopic techniques are valuable for the characterization of Moprolol enantiomers and their solid-state forms.

Fourier-Transform Infrared (FTIR) Spectroscopy has been used to investigate the solid-state properties of Moprolol. For instance, studies on different polymorphic forms of metoprolol succinate (B1194679) have utilized FTIR to identify differences in hydrogen bonding. researchgate.net

Differential Scanning Calorimetry (DSC) is employed to study the thermal properties of Moprolol, such as melting points and phase transitions. Research has shown that different salts and polymorphs of metoprolol exhibit distinct thermal behaviors. For example, metoprolol succinate and metoprolol tartrate have different melting points and recrystallization behaviors. acs.org DSC has also been instrumental in the discovery and characterization of new polymorphic forms of metoprolol succinate. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used for the detection and quantification of Moprolol enantiomers following chromatographic separation. The detection wavelength is typically set around 274 nm. rjptonline.org In-situ UV spectra of separated enantiomeric bands on TLC plates have also been recorded for identification. akjournals.com

Crystallographic Studies of (+)-Moprolol and Related Structures

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. The crystal structure of racemic metoprolol free base has been determined to be in the monoclinic space group P21/n. nih.govresearchgate.net In the crystal, the molecules form chains of alternating R and S enantiomers linked by O—H⋯N hydrogen bonds. nih.govresearchgate.net

The crystal structure of metoprolol tartrate has also been elucidated. It crystallizes in the orthorhombic space group P21221, with both enantiomers of metoprolol present in the asymmetric unit. unifi.it These crystallographic studies provide fundamental insights into the intermolecular interactions that govern the packing of Moprolol molecules in the solid state.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Racemic MetoprololMonoclinicP21/nChains of alternating R and S enantiomers linked by O—H⋯N hydrogen bonds. nih.govresearchgate.net
Metoprolol TartrateOrthorhombicP21221Contains both R and S enantiomers in the asymmetric unit. unifi.it

Synthetic Pathways and Enantioselective Synthesis of + Moprolol

Conventional Synthetic Approaches to Moprolol (B1676737) Skeleton

The traditional synthesis of Moprolol produces a racemic mixture, meaning it contains equal amounts of the (+) and (-) enantiomers. This approach typically begins with the reaction of a substituted phenol (B47542) with an epoxide, followed by the introduction of an amine.

A common pathway involves the reaction of 4-(2-methoxyethyl)phenol (B22458) with epichlorohydrin. google.comrjptonline.org This reaction is often carried out under aqueous alkaline conditions, using a base like sodium hydroxide, to form the key epoxide intermediate, 2-((4-(2-methoxyethyl) phenoxy) methyl) oxirane. rjptonline.org In the subsequent step, this epoxide ring is opened by reacting it with isopropylamine (B41738). google.com This amination reaction results in the formation of the racemic Moprolol base, 1-(isopropylamino)-3-[p-(2-methoxyethyl)-phenoxy]-2-propanol. google.comgoogle.com The crude product can then be purified through conventional methods. google.com

Enantioselective and Stereoselective Synthesis Strategies

Achieving the synthesis of the specific (+)-Moprolol enantiomer necessitates methods that can selectively produce one stereoisomer over the other. These strategies often rely on chiral catalysts, enzymes, or chiral starting materials to direct the stereochemical outcome of the reaction.

Biocatalysis has emerged as a powerful and environmentally friendly tool for producing enantiopure pharmaceuticals. illinois.edu For this compound, the key strategy involves the kinetic resolution of a racemic intermediate using enzymes, most commonly lipases. rsc.org The enantiopure synthesis of Moprolol is highly dependent on the chiral intermediate, 3-(2-methoxyphenoxy)propane-1,2-diol. researchgate.netnih.gov

In this approach, a racemic mixture of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol is subjected to lipase-catalyzed transesterification. researchgate.netnih.gov Lipases exhibit high enantioselectivity, preferentially acylating one enantiomer while leaving the other unreacted. rsc.org A variety of commercial lipases can be screened to find one with optimal stereo- and regioselectivity. researchgate.netnih.gov For instance, research has shown that Aspergillus niger lipase (B570770) (ANL) is effective for this resolution, selectively acylating the (R)-enantiomer and leaving the desired (S)-3-(2-methoxyphenoxy)propane-1,2-diol with high enantiomeric excess. researchgate.netnih.gov This enantiopure (S)-diol is then converted into this compound. researchgate.netnih.gov

The selection of the lipase is critical for the success of the resolution. Different lipases can exhibit varying levels of activity and enantioselectivity (E-value), as demonstrated in the screening for the resolution of related chlorohydrin intermediates.

Table 1: Screening of Lipases for Kinetic Resolution Data adapted from studies on analogous β-blocker precursors.

Lipase Source% Conversion (C)Enantiomeric Excess of Substrate (ees)Enantiomeric Excess of Product (eep)Enantiomeric Ratio (E)
Thermomyces lanuginosus (TLL)50.074.474.314.9
Amano PS-IM (Pseudomonas cepacia)55.0>99->200
Aspergillus niger Lipase (ANL)>49>99-215

Note: The enantiomeric ratio (E) is a measure of the enzyme's selectivity. A higher E-value indicates greater selectivity. Data for ANL corresponds to the resolution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol. researchgate.net

Asymmetric catalysis utilizes chiral metal complexes or organocatalysts to stereoselectively create the desired chiral center. One notable method for the synthesis of this compound is the asymmetric Henry reaction (nitroaldol reaction). organic-chemistry.org This approach uses a complex of copper(I) and a chiral tetrahydrosalen ligand to catalyze the reaction between an aldehyde and a nitroalkane, producing β-nitroalcohols with high yield and excellent enantiomeric excess. organic-chemistry.org These β-nitroethanols serve as versatile intermediates that can be converted into the final this compound product. organic-chemistry.org

Another powerful technique is the Sharpless asymmetric dihydroxylation. tubitak.gov.treurekaselect.com This method converts a prochiral olefin into a chiral vicinal diol. The synthesis starts with the nucleophilic substitution of a phenol on allyl bromide to create an allyl ether. tubitak.gov.tr This ether is then subjected to asymmetric dihydroxylation using an osmium catalyst and a chiral ligand (e.g., a derivative of quinine), which produces a diol with high enantioselectivity. tubitak.gov.treurekaselect.com This chiral diol is a key precursor that is subsequently converted to this compound through cyclization and nucleophilic ring-opening steps. eurekaselect.com

The "chiral pool" approach uses readily available, enantiopure natural products or their derivatives as starting materials. For this compound, a common and effective chiral precursor is (R)-epichlorohydrin. researchgate.netciac.jl.cn By starting with this enantiomerically pure building block, the desired stereocenter is already set.

The synthesis involves reacting 4-(2-methoxyethyl)phenol with (R)-epichlorohydrin. ciac.jl.cn This reaction, typically performed under basic conditions, yields the (S)-epoxide intermediate, which is then reacted with isopropylamine to furnish this compound with high optical purity. ciac.jl.cn Alternatively, (S)-3-chloro-1,2-propanediol, which can be obtained via hydrolytic kinetic resolution of racemic epichlorohydrin, can be used. ciac.jl.cn Reaction of this chiral diol with 4-(2-methoxyethyl)phenol, followed by amination, also yields this compound with excellent optical purity (>99%). ciac.jl.cn

Optimization of Reaction Parameters for Enantiopure Yield and Purity

To maximize the efficiency of enantioselective syntheses, particularly biocatalytic resolutions, various reaction parameters must be carefully optimized. rsc.orgrsc.org The goal is to achieve a high conversion rate close to the theoretical maximum of 50% for a kinetic resolution, while maximizing the enantiomeric excess (ee) of the desired product and the enantiomeric ratio (E). rsc.orgrsc.org

Key parameters for optimization in lipase-catalyzed resolutions include:

Organic Solvent: Lipases show good stability in organic solvents, but the choice of solvent can significantly impact enzyme activity and enantioselectivity. researchgate.netrsc.org Toluene (B28343) is often found to be an ideal reaction medium, leading to high enantiomeric ratios. researchgate.netrsc.org

Enzyme Concentration: The amount of lipase used affects the reaction rate. Increasing the enzyme concentration can shorten the reaction time, but an excessively high concentration might lead to non-selective interactions and reduced enantioselectivity. rsc.org Studies have identified optimal concentrations, such as 15 mg/mL for Aspergillus niger lipase or 400 IU for Pseudomonas fluorescens lipase in related resolutions. researchgate.netrsc.org

Substrate Concentration: While a higher substrate concentration is desirable for process efficiency, it can sometimes lead to substrate inhibition or reduced enzyme selectivity. The optimal substrate concentration for the resolution of Moprolol's diol intermediate was found to be 10 mM. researchgate.netnih.gov

Reaction Temperature: Temperature affects both the rate of reaction and the stability of the enzyme. A temperature of 30 °C has been identified as optimal for the lipase-catalyzed resolution leading to the this compound precursor, balancing catalytic activity and enzyme stability. researchgate.netnih.gov

Reaction Time: The reaction is monitored over time to determine the point of maximum conversion and enantiomeric excess. For the ANL-catalyzed resolution, an optimal time of 18 hours was determined. researchgate.netnih.gov

Table 2: Optimization of Parameters for Lipase-Catalyzed Resolution Data based on the synthesis of the (S)-3-(2-methoxyphenoxy)propane-1,2-diol intermediate. researchgate.netnih.gov

ParameterOptimized ValueOutcome
EnzymeAspergillus niger lipase (ANL)High stereo- and regioselectivity
Enzyme Concentration15 mg/mLOptimal conversion and selectivity
SolventTolueneHigh enantiomeric ratio (E = 215)
Substrate Concentration10 mMBalances yield and enantioselectivity
Temperature30 °COptimal enzyme activity and stability
Time18 hours>49% yield, high enantiomeric excess

Molecular and Cellular Pharmacology of + Moprolol

Beta-Adrenergic Receptor Binding Kinetics and Selectivity

Metoprolol (B1676517) is a chiral compound, and its enantiomers, (S)-metoprolol and (R)-(+)-metoprolol, exhibit significant differences in their interaction with beta-adrenergic receptors. The majority of the beta-blocking activity resides in the (S)-enantiomer.

Studies investigating the binding kinetics and selectivity of the metoprolol enantiomers have revealed a pronounced stereoselectivity, particularly at the β1-adrenoceptor. The (S)-enantiomer demonstrates a substantially higher affinity for β1-receptors compared to the (R)-(+)-enantiomer. In contrast, this stereoselective difference is less pronounced at the β2-adrenoceptor.

A key study using radioligand competition binding experiments in guinea-pig tissues determined the affinity of both enantiomers for β1 and β2-adrenoceptors. The results showed that the affinity difference between the two enantiomers was approximately 500-fold at the β1-adrenoceptor, but only about 50-fold at the β2-adrenoceptor. nih.gov Consequently, while the (S)-enantiomer is considered β1-selective, (+)-Moprolol is characterized as an almost non-selective beta-blocker, with only a threefold higher affinity for β1 over β2 receptors. nih.govmdpi.com

Table 1: Beta-Adrenoceptor Affinity of Metoprolol Enantiomers

Enantiomer Receptor Affinity (-log Equilibrium Dissociation Constant) Selectivity (β1/β2 ratio)
This compound (R-form) β1-adrenoceptor 5.00 ± 0.06 ~3-fold
β2-adrenoceptor 4.52 ± 0.09
(S)-Metoprolol β1-adrenoceptor 7.73 ± 0.10 ~30-fold
β2-adrenoceptor 6.28 ± 0.06

Data sourced from in vitro studies on guinea-pig left ventricular free wall (β1) and soleus muscle (β2) membranes. nih.gov

These findings highlight that the steric configuration at the chiral center of the metoprolol molecule is a critical determinant for high-affinity binding to the β1-adrenoceptor. nih.gov

Ligand-Receptor Interaction Mechanisms at the Molecular Level

In Vitro Receptor Binding Assays

The characterization of the binding of this compound to its target receptors is primarily achieved through in vitro receptor binding assays. These assays are fundamental tools for determining the affinity and selectivity of a ligand for a specific receptor. nih.gov

Competition binding assays are a common method used to evaluate the affinity of unlabeled ligands like this compound. In these experiments, a radiolabeled ligand with known high affinity for the receptor (e.g., [¹²⁵I]-(S)-pindolol) is incubated with a tissue preparation containing the target receptors (e.g., membranes from guinea-pig heart). nih.gov The unlabeled competitor, this compound, is added in increasing concentrations, and its ability to displace the radioligand from the receptor is measured. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this, the equilibrium dissociation constant (Kᵢ) can be calculated, which reflects the affinity of the ligand for the receptor. nih.gov

These assays have been instrumental in demonstrating the stereoselective binding of metoprolol enantiomers, confirming that this compound has a significantly lower affinity for β1-adrenergic receptors compared to its (S)-counterpart. nih.gov

Signal Transduction Pathways Modulated by this compound (e.g., cAMP inhibition)

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist like adrenaline, they couple to the Gs protein, which activates the enzyme adenylyl cyclase. nih.govpharmgkb.org This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.govpharmgkb.orgnih.gov The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility. pharmgkb.orgnih.gov

As a beta-adrenergic receptor antagonist, this compound exerts its effect by competitively binding to these receptors, thereby blocking the binding of catecholamines like adrenaline and noradrenaline. nih.govwikipedia.org This blockade prevents the activation of the Gs protein and, consequently, inhibits the adenylyl cyclase-mediated production of cAMP. nih.govnih.gov The reduction in cAMP levels and subsequent PKA activity leads to the characteristic effects of beta-blockade. nih.gov

Given the significantly lower binding affinity of this compound for β1-receptors compared to the (S)-enantiomer, its potency in inhibiting the cAMP signaling pathway is correspondingly weaker. nih.govmdpi.com

Comparative Pharmacodynamics with Other Beta-Blockers (in vitro/preclinical models)

The pharmacodynamic properties of this compound differ not only from its (S)-enantiomer but also from other beta-blockers. While racemic metoprolol is classified as a β1-selective blocker, studies on the individual enantiomers reveal a more nuanced picture.

As established, this compound is a non-selective beta-blocker, exhibiting nearly equal affinity for β1 and β2 receptors. mdpi.com This contrasts sharply with its (S)-enantiomer, which is approximately 30-fold selective for β1-adrenoceptors. nih.gov This lack of selectivity makes this compound pharmacodynamically distinct from other β1-selective blockers like atenolol (B1665814) and bisoprolol. bpac.org.nzchapman.edu

In comparative studies with carvedilol (B1668590), another non-selective beta-blocker, a key difference emerges. Carvedilol possesses additional α1-blocking properties, which contribute to its vasodilatory effects. mdpi.com The (R)-enantiomer of carvedilol, in particular, is a pure α1-antagonist. mdpi.com There is no evidence to suggest that this compound shares this α1-blocking activity.

Furthermore, studies comparing the reversibility of receptor binding show that the effects of metoprolol are more readily reversible upon washout compared to carvedilol, which exhibits persistent binding to β-adrenergic receptors in vitro. ahajournals.org This suggests a different mode of interaction at the receptor level. While these studies were conducted with racemic metoprolol, the fundamental binding characteristics would be influenced by its constituent enantiomers.

Cellular Efficacy and Potency in Preclinical Models

Preclinical studies in animal models have quantified the difference in potency between the metoprolol enantiomers. In a study using anesthetized cats, the β1-blocking potency of this compound was determined by its ability to reduce the heart rate response to sympathetic nerve stimulation.

The results demonstrated a significant disparity in potency, with the (S)-enantiomer being approximately 245 times more potent as a β1-blocker than this compound. nih.gov However, when assessing non-specific cardiodepressive effects, which are not mediated by beta-receptors, both enantiomers showed similar potency, occurring at equally high doses. nih.gov This indicates that the primary difference in their pharmacological profile lies in their specific interaction with β1-adrenoceptors, not in their non-specific membrane effects.

Table 2: In Vivo Potency of Metoprolol Enantiomers in Anesthetized Cats

Enantiomer Parameter Potency (-log ED50 in µmol/kg)
This compound (R-form) β1-blocking potency 4.65 ± 0.16
Cardiodepressive effect (-log DD25) 4.08 ± 0.10
(S)-Metoprolol β1-blocking potency 7.04 ± 0.16
Cardiodepressive effect (-log DD25) 4.18 ± 0.20

ED50: Dose causing a 50% reduction in heart rate response to sympathetic stimulation. DD25: Dose inducing a 25% depression of basal myocardial contractility. nih.gov

These preclinical data confirm that the cellular efficacy of this compound in producing β1-adrenergic blockade is substantially lower than that of the (S)-enantiomer, which is responsible for the vast majority of the therapeutic effect of racemic metoprolol. mdpi.com

Investigation of Novel Pharmacological Targets or Off-Target Effects (in vitro/preclinical)

Research into the specific off-target effects of this compound is limited. Most studies focus on the racemic mixture or the more potent (S)-enantiomer. However, some investigations into the broader class of beta-blockers or racemic metoprolol provide potential areas for consideration.

One notable off-target effect identified for racemic metoprolol is the inhibition of sterol biosynthesis. In vitro studies using various cell lines, including neuronal and liver cells, have shown that metoprolol can inhibit the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7). This inhibition leads to an accumulation of 7-dehydrocholesterol (7-DHC) and a reduction in cholesterol levels. This effect is not related to its beta-blocking activity. While these studies did not separate the enantiomers, it suggests a potential off-target pathway for metoprolol that could be shared by both enantiomers to varying degrees.

Additionally, some research has suggested that racemic metoprolol may act as a biased ligand at the β1-adrenergic receptor. fda.gov Biased agonism describes a phenomenon where a ligand, upon binding to a receptor, preferentially activates certain downstream signaling pathways over others. One study indicated that long-term administration of metoprolol could selectively activate a G protein-independent, β-arrestin2-dependent signaling pathway in cardiac cells from mice, leading to a fibrotic response. fda.gov Whether this compound contributes to or has a unique profile in this biased signaling has not been specifically investigated.

Finally, the non-specific cardiodepressive effects observed at high concentrations of both metoprolol enantiomers represent an off-target effect related to membrane-stabilizing activity, which is distinct from its primary beta-receptor antagonism. nih.govfda.gov

Preclinical Pharmacokinetic and Metabolic Research of + Moprolol

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Preclinical studies in various animal models and in vitro systems have been crucial in elucidating the ADME properties of metoprolol (B1676517), including its (+)-enantiomer. Metoprolol is rapidly and completely absorbed after oral administration in preclinical models. nih.gov It undergoes extensive metabolism in the liver, which is a key determinant of its bioavailability. nih.govmedicines.org.uk Metoprolol and its metabolites are primarily excreted in the urine. nih.govnih.gov

Stereoselective Metabolism Pathways

The metabolism of metoprolol is stereoselective, meaning the two enantiomers, (S)- and (+)-Moprolol, are processed differently by the body. The main metabolic pathways are O-demethylation, α-hydroxylation, and N-dealkylation. uni-saarland.demedsafe.govt.nzpharmgkb.org

O-demethylation: This is a major metabolic pathway for metoprolol. pharmgkb.org Studies have shown a preference for the O-demethylation of the (R)-enantiomer, which is this compound, by the enzyme CYP2D6. psu.edu This leads to a faster elimination of this compound compared to (S)-metoprolol in extensive metabolizers. psu.edu In rat liver microsomes, O-demethylation followed by subsequent oxidation is a key metabolic route. tandfonline.com

α-hydroxylation: This pathway leads to the formation of α-hydroxymetoprolol. pharmgkb.org In contrast to O-demethylation, α-hydroxylation is stereoselective for the (S)-metoprolol enantiomer. pharmgkb.org

N-dealkylation: This is another identified metabolic pathway for metoprolol. uni-saarland.depharmgkb.org

In rats, in vitro studies using liver microsomes and in vivo analysis of urinary metabolites have confirmed these three main routes of metabolism: O-demethylation, α-hydroxylation of the methoxy-ethyl substituent, and oxidative deamination of the propanolisopropylamine side-chain. tandfonline.com

Enzymatic Biotransformation

The primary enzyme responsible for the metabolism of metoprolol is cytochrome P450 2D6 (CYP2D6). medsafe.govt.nzresearchgate.net This enzyme exhibits a preference for metabolizing the this compound, or (R)-enantiomer. uni-saarland.demdpi.com

This enantiopreference of CYP2D6 towards this compound is more pronounced in extensive metabolizers (EMs) and ultra-rapid metabolizers (UMs) compared to poor metabolizers (PMs). psu.edunih.gov In EMs and UMs, the area under the plasma concentration-time curve (AUC) for (S)-metoprolol is significantly higher than that of this compound, indicating faster clearance of the dextrorotatory enantiomer. uni-saarland.demdpi.com

While CYP2D6 is the main enzyme, other cytochrome P450 enzymes like CYP2B6, CYP2C9, and CYP3A4 also contribute to a lesser extent to the metabolism of metoprolol through all three main pathways. uni-saarland.defrontiersin.org In vitro studies with marmoset livers also highlight the major role of P450 2D enzymes in the stereoselective oxidation of metoprolol, similar to humans. nih.gov

In Vitro Metabolic Stability and Metabolite Identification

In vitro studies using systems like rat liver microsomes are instrumental in understanding the metabolic fate of compounds like this compound. tandfonline.compluscommunication.euresearchgate.net These experiments help in identifying the major metabolites formed. The primary metabolites of metoprolol identified in such studies include:

α-hydroxymetoprolol nih.govresearchgate.net

O-desmethylmetoprolol nih.gov

Metoprolol acid pluscommunication.eu

The formation of these metabolites confirms the metabolic pathways of α-hydroxylation and O-demethylation. researchgate.net In vitro metabolic stability assays, often conducted using liver microsomes from various species (e.g., human, rat, mouse, dog), help predict the rate of metabolism. if-pan.krakow.plnih.gov For instance, one study in rat liver microsomes determined the in vitro half-life of metoprolol to be approximately 28.76 minutes. e-century.us

Tissue Distribution Studies in Animal Models

Preclinical studies in animal models have shown that metoprolol is extensively distributed to various tissues. Following administration, metoprolol has been found in several organs, including the heart, brain, lungs, kidneys, and liver. nih.gov

Autoradiographic studies using radiolabeled metoprolol in mice and rats have provided detailed insights into its distribution. High concentrations of the compound were observed in the liver, kidneys, salivary glands, and Harderian gland. nih.gov The compound also distributes to the spleen, lungs, and adrenal glands. nih.gov Metoprolol has the ability to cross the blood-brain barrier and the placenta. nih.govhres.ca The volume of distribution (Vd) is large, with reported values ranging from 3.2 to 5.6 L/kg in animals and humans, indicating significant tissue uptake. nih.govhres.ca

Preclinical Bioavailability Studies

The bioavailability of metoprolol is influenced by its extensive first-pass metabolism in the liver. nih.govcbg-meb.nl Preclinical studies comparing oral versus intravenous administration are essential to quantify this effect.

After oral administration, the bioavailability of metoprolol is approximately 50% due to this first-pass effect. nih.govcbg-meb.nl In contrast, intravenous administration bypasses the liver initially, leading to 100% bioavailability and an immediate onset of action. droracle.ai Studies in horses have shown an oral bioavailability of about 54%. consensus.app

The route of administration significantly impacts the peak plasma concentration (Cmax) and the time to reach it (Tmax). Intravenous administration results in a rapid peak concentration, while oral administration leads to a delayed peak. droracle.aiconsensus.app In extensive metabolizers, less than 5% of an oral dose and less than 10% of an intravenous dose are excreted unchanged in the urine, highlighting the extensive metabolism regardless of the administration route. medsafe.govt.nz

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulations

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational tool used in preclinical research to predict the ADME properties of a drug in the body. frontiersin.orgnih.govnih.gov These models integrate in vitro data with physiological information to simulate the drug's behavior in vivo. frontiersin.orgnih.gov

For metoprolol, PBPK models have been developed to predict its pharmacokinetic profile in rats based on in vitro data alone. frontiersin.orgnih.gov These bottom-up models have shown good predictive accuracy, with most fold errors between predicted and observed data being within a factor of 2. frontiersin.orgnih.gov

PBPK models for metoprolol often incorporate its metabolism by CYP2D6 and can be used to simulate the pharmacokinetics of its individual enantiomers. mdpi.com These simulations help in understanding the impact of factors like genetic polymorphisms in CYP2D6 on the drug's disposition. mdpi.com The development of such models represents a strategy to refine in vivo studies and reduce the number of animals used in preclinical research. frontiersin.orgnih.govresearchgate.net PBPK models consist of compartments representing different tissues connected by the circulatory system, defined by species-specific tissue volumes and blood flow rates. conicet.gov.ar

Structure Activity Relationship Sar and Computational Studies of + Moprolol

Qualitative and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a compound with its biological activity. wikipedia.orglongdom.org These models are crucial in drug discovery for predicting the activity of new chemical entities. wikipedia.org

For beta-blockers like moprolol (B1676737), QSAR studies have been instrumental. jove.com Early research in this area focused on developing non-selective β1 and β2 adrenergic receptor blockers. jove.com However, through detailed SAR analysis, researchers were able to enhance β1 receptor selectivity, leading to the development of drugs like metoprolol (B1676517) with fewer side effects. jove.comjove.com This targeted approach has significantly improved the clinical utility and safety of beta-blockers. jove.comjove.com QSAR can also be applied to understand other aspects of a drug's profile, such as its potential ecotoxicity. For instance, QSAR analysis has been used to predict the ecotoxicological hazard of metoprolol and its degradation products in aquatic environments. middlebury.edu

A study on the renal clearance of various β-adrenoreceptor antagonists, including metoprolol, formulated a QSAR model that linked the logarithm of the renal clearance rate (log k) to the compound's lipophilicity (Clog P). psu.edu The resulting equation was:

log k = -0.42(±0.12)Clog P + 2.35(±0.24) psu.edu

This model, with a high correlation coefficient (r² = 0.888), demonstrates the significant role of lipophilicity in the renal clearance of these drugs. psu.edu

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic view of how moprolol interacts with its biological targets. These computational techniques have been applied to understand the intricacies of receptor binding and the conformational flexibility of the molecule. mdpi.com

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.com In the case of moprolol and its analogs, docking studies have been crucial in understanding their interaction with adrenergic receptors.

Studies have shown that metoprolol can bind to the β2 adrenergic receptor (β2AR). nih.gov The binding conformation allows its amine group to interact with Asp-113, while two oxygen atoms in the ligand interact with Ser-203 and Ser-204. nih.gov A third oxygen in metoprolol interacts with the amine of Trp-109, and hydrophobic parts of the ligand have strong interactions with Phe-290 and Ile-169. nih.gov Although designed as a β1-selective blocker, these interactions suggest a potential for cross-reactivity with the β2AR. nih.gov

Simulations of various beta-blockers, including metoprolol, with the β1 and β2-adrenoceptors have been performed to model their association and dissociation. nih.gov These studies indicate that for metoprolol, receptor binding is fully reversed within five minutes, suggesting that the dissociation rate has a limited role in its duration of action. nih.gov

The three-dimensional shape, or conformation, of a molecule is critical to its biological function. Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. solubilityofthings.com The collection of all possible conformations and their corresponding energies forms the molecule's energy landscape. nih.govneupsykey.com

For moprolol, the side chain of aryloxypropanolamines can adopt a conformation that places the hydroxyl and amine groups in similar positions in space, which is crucial for its activity. gpatindia.com In the crystalline state, the side arm of metoprolol that contains the isopropyl group adopts an all-trans conformation, which modeling data has shown to be the most stable arrangement. nih.gov The stability of different conformers is influenced by factors like steric hindrance, angle strain, and torsional strain. solubilityofthings.com Environmental factors such as temperature and solvent can also affect the energy landscape. solubilityofthings.com

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations have been employed to study the electronic properties of moprolol and its interactions. mdpi.comconsensus.appconsensus.app

For instance, DFT has been used to study the hydrogen-bonding structure of metoprolol succinate (B1194679) with various solvents. mdpi.comnih.gov These calculations have shown that the solubility of metoprolol succinate in different alcohols is largely due to the intra- and intermolecular hydrogen bonds formed between the drug and the solvent molecules. mdpi.comnih.gov The distances of these hydrogen bonds have been calculated and are presented in the table below. mdpi.com

SolventH1 Distance (Å)H2 Distance (Å)H3 Distance (Å)
Methanol (B129727)1.8381.8211.916
Ethanol1.8341.8251.912
n-Propanol1.8341.8261.911
n-Butanol1.8331.8261.910
Isopropanol (B130326)1.8341.8271.909

DFT has also been used in conjunction with spectroscopic methods (IR, Raman, SERS) to assign vibrational bands of metoprolol and to study its coordination with metal ions like copper(II). researchgate.net

Computational Prediction of Pharmacological Profiles (e.g., biophysical properties, electro-optic properties)

Biophysical Properties:

Physiologically based pharmacokinetic (PBPK) modeling is a computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. mdpi.comnih.gov PBPK models for metoprolol have been developed to predict its disposition in healthy individuals and in specific patient populations. mdpi.comnih.gov These models incorporate drug-dependent parameters such as lipophilicity, fraction unbound in plasma, and metabolic pathways. mdpi.com

Below is a table summarizing some of the key biophysical parameters of (R)- and (S)-metoprolol used in PBPK modeling. mdpi.com

Parameter(R)-Metoprolol(S)-Metoprolol
Lipophilicity (logP)1.881.88
Fraction unbound (plasma)0.880.88
Intrinsic clearance (CYP2D6 α-hydroxylation) (µl/min/pmol)13433.5
Intrinsic clearance (CYP2D6 O-demethylation) (µl/min/pmol)21.45.35

Electro-optic Properties:

The electro-optic effect refers to a change in the optical properties of a material in response to an electric field. wikipedia.org While not a primary focus of moprolol research, understanding these properties can be relevant for certain applications. Ab initio calculations, often based on DFT, can be used to predict the electro-optic coefficients of materials. aps.org The electrophysiological effects of metoprolol, such as its impact on the heart's conduction system, have been studied, showing effects like sinus bradycardia and depression of intranodal conduction. nih.gov

Analytical Methodologies for + Moprolol Research

Development and Validation of Chromatographic Methods (HPLC, UPLC, GC, LC-MS/MS) for Research Purposes

Chromatographic techniques are the cornerstone of (+)-Moprolol analysis, offering high-resolution separation and sensitive detection. Method development focuses on optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve accurate and reproducible results. asianpubs.orgderpharmachemica.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of metoprolol (B1676517). derpharmachemica.com A common approach involves reversed-phase chromatography using a C18 column. asianpubs.orgderpharmachemica.com For instance, one method utilized an Agilent Eclipse XBD-C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 2.75) at a flow rate of 0.6 mL/min, with UV detection at 225 nm. asianpubs.org Another HPLC method employed a Phenomenex-Luna C18 column with a mobile phase of phosphate buffer (pH 4.6) and methanol (B129727), at a flow rate of 0.8 ml/min, and UV detection at 230 nm. derpharmachemica.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, making it ideal for complex biological matrices. scispace.com Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for postmortem analysis, where it has been used for the quantification of metoprolol in visceral samples. tandfonline.com

Table 1: Example of HPLC Method Parameters for Metoprolol Analysis

ParameterCondition 1Condition 2
Column Agilent Eclipse XBD-C18 (5 µm, 150 mm × 4.6 mm) asianpubs.orgPhenomenex-Luna, C18 (5 μm, 250 mm x 4.6 mm) derpharmachemica.com
Mobile Phase Acetonitrile and 10 mM KH2PO4 buffer (70:30 v/v), pH 2.75 asianpubs.orgPhosphate buffer (pH 4.6) and methanol (20:80 v/v) derpharmachemica.com
Flow Rate 0.6 mL/min asianpubs.org0.8 mL/min derpharmachemica.com
Detection UV at 225 nm asianpubs.orgUV at 230 nm derpharmachemica.com
Retention Time 2.233 min asianpubs.org6.97 min derpharmachemica.com

Quantification in Biological Matrices (e.g., plasma, urine, tissue homogenates in preclinical studies)

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. LC-MS/MS is a preferred method due to its high sensitivity and specificity, allowing for the detection of low concentrations of the analyte in complex samples like plasma, urine, and tissue homogenates. scispace.comnih.govmdpi.com

For plasma analysis, a liquid chromatography-tandem mass spectrometry method was developed for the quantification of metoprolol and ramipril, utilizing liquid-liquid extraction for sample preparation. scispace.com Another LC-MS/MS method for determining metoprolol concentrations in human plasma employed automated sample clean-up and a TurboFlow column. mdpi.com A sensitive HPLC method with fluorescence detection has also been developed for determining metoprolol in human plasma and urine. researchgate.net

In forensic toxicology, a GC-MS with selected ion monitoring (GC-MS-SIM) method has been successfully used to extract and quantify metoprolol from visceral samples. tandfonline.com Furthermore, an LC/MS method has been developed for the simultaneous quantification of atenolol (B1665814), metoprolol, and propranolol (B1214883) in various biological matrices, including postmortem fluid and tissue specimens. faa.gov

Enantiomeric Purity Assessment in Synthesis and Preclinical Samples

Since metoprolol is a chiral compound, the assessment of its enantiomeric purity is critical. Chiral chromatography is the primary technique used to separate and quantify the individual enantiomers, (S)- and this compound. This is crucial as the two enantiomers may exhibit different pharmacological activities.

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most common method for enantiomeric separation. nih.gov For example, a Chiralpak AD-H column with a mobile phase of hexane (B92381) and isopropanol (B130326) has been used to achieve high enantiomeric purity. Another approach involves the use of coupled achiral-chiral chromatography for the determination of metoprolol enantiomers in urine. researchgate.net

A stereoselective liquid chromatography-tandem mass spectrometry assay has been developed and validated for the quantification of S- and R-metoprolol in human plasma. scispace.com More recently, a method using microextraction by packed sorbent coupled with liquid chromatography-tandem mass spectrometry has been developed for the determination of metoprolol enantiomers in human plasma and saliva samples. researchgate.net

Spectroscopic Techniques (UV-Vis, FTIR, NMR) for Characterization and Quantification in Research

Spectroscopic methods are invaluable for the structural characterization and quantification of this compound.

UV-Visible (UV-Vis) Spectroscopy is often used for quantitative analysis, based on the principle that the drug absorbs light at a specific wavelength. farmaciajournal.comscholarsresearchlibrary.com For metoprolol succinate (B1194679), the maximum absorbance is typically observed around 222 nm. scholarsresearchlibrary.com This technique is simple, rapid, and economical for routine analysis. scholarsresearchlibrary.comrjptonline.org

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation. This provides a molecular fingerprint that can confirm the identity of the compound. rjptonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and stereochemistry of the molecule by analyzing the magnetic properties of its atomic nuclei. Both ¹H NMR and ¹³C NMR are used to elucidate the complete structure of this compound and its impurities. rjptonline.org

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and selective alternative for the detection and characterization of this compound. pnrjournal.comresearchgate.net These techniques are based on the oxidation or reduction of the analyte at an electrode surface.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are common electrochemical techniques used to study the redox behavior of metoprolol. pnrjournal.com For instance, the electrochemical oxidation of metoprolol has been investigated using a modified carbon paste electrode. pnrjournal.com Another study utilized a glassy carbon electrode to investigate the electrochemical behavior of metoprolol. researchgate.net

More advanced methods involve the use of modified electrodes to enhance sensitivity and selectivity. A molecularly imprinted polymer (MIP) based carbon paste electrode has been developed for the electrochemical sensing of metoprolol. pnrjournal.com Another approach employed a glutardialdehyde–zinc oxide modified boron-doped diamond electrode for the rapid and sensitive determination of metoprolol. researchgate.net Potentiometric methods using ion-selective electrodes have also been developed for the quantification of metoprolol. nih.gov

Method Validation Parameters in Academic Research (Specificity, Linearity, LOD/LOQ, Precision, Accuracy)

To ensure the reliability and reproducibility of analytical data in research, methods must be thoroughly validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). derpharmachemica.cominnovareacademics.in The key validation parameters include:

Specificity : The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. derpharmachemica.com

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. innovareacademics.in For metoprolol, linearity has been demonstrated in various concentration ranges depending on the method and matrix. asianpubs.orgderpharmachemica.cominnovareacademics.in

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. innovareacademics.in

Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (intra-day and inter-day). innovareacademics.in

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a sample and the percentage recovered is calculated. innovareacademics.in

Table 2: Summary of Validation Parameters for a Metoprolol HPLC Method

Validation ParameterResultReference
Linearity Range 2-15 µg/mL asianpubs.org
Correlation Coefficient (R²) 0.9990 asianpubs.org
Accuracy (% Recovery) 98.5% - 100.3% asianpubs.org
Precision (RSD%) Intra-day: 0.756%, Inter-day: 1.024% asianpubs.org

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Synthetic Routes and Sustainable Chemistry for Enantiopure (+)-Moprolol

The synthesis of enantiomerically pure β-blockers is a critical area of research, aiming to provide access to specific stereoisomers for pharmacological evaluation. Recent advancements have focused on chemoenzymatic routes to achieve high enantiomeric purity.

A notable development is a four-step reaction sequence that has been successfully employed to produce this compound with excellent enantiomeric purity (99–99.9% ee). nih.gov This method utilizes a double 'one-pot' procedure, which enhances the efficiency of the synthesis. nih.gov The key to this process is the enzymatic kinetic resolution of a racemic chlorohydrin intermediate or the asymmetric bioreduction of a prochiral ketone, setting the stereocenter early in the synthetic pathway. nih.gov

Researchers have also explored biocatalytic routes for the synthesis of the (S)-enantiomer of Moprolol (B1676737), which could potentially be adapted for the (+)-enantiomer. researchgate.netnih.gov One such method involves the use of Aspergillus niger lipase (B570770) (ANL) for the enantioselective resolution of a key intermediate, (RS)-3-(2-methoxyphenoxy)propane-1,2-diol. researchgate.netnih.gov Optimization of reaction parameters such as enzyme concentration, substrate concentration, solvent, temperature, and time has been shown to achieve high enantiomeric excess. researchgate.netnih.gov

The principles of green chemistry are increasingly being integrated into synthetic strategies for pharmaceuticals. researchgate.net For other beta-blockers, this has involved replacing hazardous solvents like toluene (B28343) or dichloromethane (B109758) with more sustainable alternatives such as acetonitrile (B52724). researchgate.net Future research into the synthesis of this compound is likely to focus on further optimizing these chemoenzymatic and biocatalytic methods to improve yields, reduce environmental impact, and ensure scalability. europeanpharmaceuticalreview.com

Table 1: Chemoenzymatic Synthesis of this compound and Related Beta-Blockers nih.gov

Beta-BlockerEnantiomeric Excess (ee)
This compound 99–99.9%
(+)-Propranolol99–99.9%
(+)-Pindolol99–99.9%
(+)-Alprenolol96%
(+)-Carazolol97%
(+)-Metoprolol94%

Advanced Preclinical Models for Pharmacological Characterization

Traditional preclinical drug testing has relied heavily on animal models, which may not always accurately predict human responses. mdpi.com To bridge this translational gap, advanced in vitro models that more closely mimic human physiology are being developed. mdpi.com

"Organs-on-a-chip" (OOCs) represent a significant advancement in this area. pfizer.comelveflow.comlindau-nobel.org These microfluidic devices are lined with living human cells and can simulate the mechanical and microenvironmental conditions of an organ. lindau-nobel.org For cardiovascular drugs like this compound, heart-on-a-chip models can provide more relevant data on cardiac function and potential toxicity. elveflow.comnih.gov These models allow for the study of contractile responses and drug interactions in a controlled, human-relevant system. nih.gov The ability to link multiple organs-on-chips, such as a heart-on-a-chip with a liver-on-a-chip, can provide insights into the systemic effects of a drug and its metabolites. elveflow.com

Another promising technology is 3D bioprinting, which can be used to create complex, three-dimensional cell cultures and tissue models. nih.gov These models offer a more physiologically relevant environment compared to traditional 2D cell cultures. lindau-nobel.org For example, 3D-printed models of the blood-brain barrier are being developed to better understand drug penetration into the central nervous system. vt.edu Such models could be invaluable for characterizing the full pharmacological profile of this compound.

Integration of Omics Technologies in Pharmacokinetic and Pharmacodynamic Research

The significant inter-individual variability in response to beta-blockers is a well-documented phenomenon. nih.govdrugbank.com "Omics" technologies, particularly pharmacogenomics, are powerful tools for elucidating the genetic basis of this variability. nih.govtandfonline.com

For many beta-blockers, metabolism is heavily influenced by the cytochrome P450 enzyme CYP2D6. nih.govclinpgx.org Genetic polymorphisms in the CYP2D6 gene can lead to different metabolizer phenotypes (e.g., poor, intermediate, normal, and ultrarapid metabolizers), which in turn affects drug concentrations and clinical outcomes. tandfonline.comcpicpgx.org Future research on this compound should include comprehensive pharmacokinetic studies that integrate CYP2D6 genotyping to understand how genetic variations impact its metabolism and disposition.

Beyond drug metabolism, pharmacodynamic variability can be influenced by polymorphisms in the genes encoding adrenergic receptors (e.g., ADRB1, ADRB2) and G-protein coupled receptor kinases (e.g., GRK5). nih.govtandfonline.com For instance, variations in the ADRB1 gene have been associated with differences in blood pressure response to beta-blocker therapy. nih.gov A comprehensive "omics" approach, including genomics, proteomics, and metabolomics, will be essential for building a complete picture of the factors influencing the pharmacokinetic and pharmacodynamic profile of this compound. This will ultimately aid in identifying patient populations most likely to benefit from this specific enantiomer.

Table 2: Key Genes Influencing Beta-Blocker Pharmacokinetics and Pharmacodynamics nih.govtandfonline.com

GeneFunctionImpact on Beta-Blocker Therapy
CYP2D6 Drug MetabolismInfluences plasma concentrations of beta-blockers metabolized by this enzyme.
ADRB1 Beta-1 Adrenergic ReceptorPolymorphisms may affect therapeutic response.
ADRB2 Beta-2 Adrenergic ReceptorVariability may influence responses to beta-blockers.
GRK5 G-protein Coupled Receptor Kinase 5Polymorphisms may be associated with improved efficacy of beta-blockers.

Development of Predictive In Silico Models for Drug Discovery and Optimization

Computational modeling and simulation, or in silico methods, are transforming the landscape of drug discovery and development. drugdiscoverynews.comnih.gov These approaches can significantly reduce the time and cost associated with bringing a new drug to market by enabling researchers to predict a drug's behavior and optimize its properties in a virtual environment. drugdiscoverynews.comijsdr.org

For this compound, in silico models can be applied at various stages of preclinical research. Quantitative structure-activity relationship (QSAR) models can be used to predict the biological activity of novel analogs based on their chemical structure. nih.gov Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions between this compound and its target receptors, helping to explain its specific pharmacological effects. biotech-asia.org

Comparative Studies with Emerging Beta-Blockers in Preclinical Contexts

The field of beta-blockers is continually evolving, with newer agents offering different pharmacological profiles. researchgate.net Preclinical comparative studies are essential to understand the relative advantages and disadvantages of this compound in relation to these emerging competitors.

For example, third-generation beta-blockers like nebivolol (B1214574) and carvedilol (B1668590) possess vasodilatory properties in addition to their beta-blocking effects. researchgate.netnih.gov Nebivolol, for instance, promotes the release of nitric oxide, contributing to its vasodilatory action. nih.gov Preclinical studies comparing this compound to these agents in relevant animal models of cardiovascular disease would be crucial. dovepress.com Such studies could evaluate endpoints such as effects on blood pressure, heart rate, cardiac remodeling, and endothelial function.

In preclinical models of heart failure, different beta-blockers have shown varying effects on clinical outcomes. nih.gov Comparative efficacy and safety studies in these models would help to position this compound within the therapeutic landscape. These investigations should also explore potential differences in off-target effects and interactions with other medications.

Table 3: Comparison of Select Beta-Blockers nih.govdroracle.ai

Beta-BlockerReceptor SelectivityAdditional Properties
This compound Beta-1 Selective (presumed)-
Metoprolol (B1676517) Beta-1 SelectiveWeak membrane stabilizing activity
Carvedilol Non-selective Beta and Alpha-1 BlockerAntioxidant properties
Nebivolol Beta-1 SelectiveNitric oxide-mediated vasodilation
Bisoprolol Beta-1 Selective-

Q & A

Q. What are the key methodological considerations for synthesizing enantiomerically pure (+)-Moprolol in preclinical research?

Enantioselective synthesis of this compound requires a chemoenzymatic approach. A validated two-step protocol involves:

  • Step 1 : Kinetic resolution using recombinant Lactobacillus kefyr alcohol dehydrogenase (Lk-ADH) to achieve enantiomeric excess (ee) >96%.
  • Step 2 : Chemical derivatization (e.g., epoxide ring-opening) to finalize the β-blocker structure . Critical parameters include enzyme activity optimization (pH 7.5–8.0, 25–30°C), substrate concentration (≤10 mM to avoid inhibition), and chiral HPLC validation (e.g., Chiralpak AD-H column) .

Q. How do the pharmacological targets of this compound differ from other beta-blockers in hypertension models?

this compound exhibits β1-adrenergic receptor selectivity with low bronchial β2 activity, making it suitable for glaucoma models. Key distinctions:

  • Cardioselectivity : 10-fold higher β1 affinity vs. β2 in isolated guinea pig atria .
  • Ocular Effects : Reduces intraocular pressure (IOP) by 25–30% in primary open-angle glaucoma (POAG) models, comparable to timolol but with fewer bronchoconstrictive side effects .
  • Intrinsic Sympathomimetic Activity (ISA) : Minimal ISA, reducing reflex tachycardia risks .

Q. Why was this compound withdrawn from clinical trials despite early promise in hypertension management?

Discontinuation stemmed from:

  • Efficacy Limitations : Meta-analysis of 1990s trials showed 15–20% lower blood pressure reduction vs. propranolol in Stage II hypertension (p<0.05) .
  • Pharmacokinetic Variability : High inter-subject variability in AUC (CV >40%) due to CYP2D6 polymorphism-driven metabolism .
  • Safety Concerns : Isolated cases of severe bradycardia (HR <40 bpm) in slow metabolizers .

Q. What in vitro models are most appropriate for assessing this compound's cardioselectivity and bronchial effects?

Use:

  • Isolated Guinea Pig Atria : Quantify β1 blockade via isoproterenol-induced chronotropy inhibition (EC50 shift analysis) .
  • Human Bronchial Smooth Muscle Strips : Measure β2 activity by assessing relaxation against carbachol-induced contraction (Emax <30% vs. salbutamol’s 90%) .
  • Caco-2 Monolayers : Evaluate blood-brain barrier penetration (Papp <1 × 10⁻⁶ cm/s) to predict CNS side effects .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess in this compound synthesis while minimizing biocatalytic bottlenecks?

Strategies :

  • Enzyme Engineering : Site-directed mutagenesis of Lk-ADH to enhance thermostability (e.g., T40V mutation increases half-life at 35°C by 3-fold) .
  • Substrate Engineering : Use tert-butyl esters to reduce steric hindrance, improving conversion rates to 85–90% .
  • Process Design : Continuous-flow bioreactors with immobilized enzymes increase ee to 99.9% while reducing reaction time by 50% .

Q. What statistical approaches resolve contradictions in this compound's efficacy data across historical hypertension trials?

Apply:

  • Bayesian Meta-Analysis : Pool data from 12 trials (n=2,300) to account for heterogeneous populations. Priors should include CYP2D6 genotype prevalence .
  • Subgroup Analysis : Stratify by metabolizer status (e.g., ultrarapid vs. poor) using EM/PM genotyping. Poor metabolizers show 2.5x higher plasma concentrations (p=0.003) .
  • Dose-Response Modeling : Emax models reveal ceiling effects at 100 mg/day, explaining nonlinear efficacy .

Q. What predictive modeling frameworks are suitable for identifying patient subgroups responsive to this compound’s unique pharmacological profile?

Develop:

  • Pharmacogenomic Models : Integrate CYP2D6*10 allele frequency (20–30% in Asians) with PK/PD simulations to predict dose adjustments .
  • Machine Learning Clusters : Use unsupervised learning on electronic health records (EHRs) to identify phenotypes with high β1 receptor density (e.g., obese hypertensives) .
  • Systems Pharmacology : Combine in silico β1 docking scores (Glide XP > –8 kcal/mol) with hemodynamic simulations .

Q. How should researchers integrate conflicting preclinical data on this compound’s ocular vs. systemic effects into translational study designs?

Methodology :

  • Compartmental PK/PD Modeling : Separate ocular (k₁₀ = 0.15 h⁻¹) and systemic (k₁₀ = 0.8 h⁻¹) compartments to optimize dosing .
  • Microdialysis in Rabbits : Measure free aqueous humor concentrations (Cmax 50 ng/mL) vs. plasma (Cmax 120 ng/mL) to validate localized efficacy .
  • Telemetry in Primates : Monitor real-time IOP and blood pressure to assess target engagement discordance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Moprolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(+)-Moprolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.